Methyl(nonyl)carbamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(nonyl)carbamyl chloride is a chemical compound belonging to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl group (R₂NC(O)Cl) and are known for their reactivity and utility in various chemical syntheses . This compound, in particular, is used in the synthesis of various organic compounds and has applications in multiple fields including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(nonyl)carbamyl chloride can be synthesized through the reaction of nonylamine with phosgene (COCl₂). The reaction typically proceeds as follows: [ \text{Nonylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the carbamoyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically conducted at elevated temperatures and pressures to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl(nonyl)carbamyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with this compound to form carbamates.
Amines: React to form ureas.
Thiols: React to form thiocarbamates.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
Methyl(nonyl)carbamyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with carbamate or urea functionalities.
Industry: Applied in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl(nonyl)carbamyl chloride involves the formation of a reactive intermediate that can interact with various nucleophiles. The carbamoyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable carbamate, urea, or thiocarbamate products .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl chloride: Similar in structure but with two methyl groups instead of a nonyl group.
Diethylcarbamoyl chloride: Contains two ethyl groups instead of a nonyl group.
Phenylcarbamoyl chloride: Contains a phenyl group instead of a nonyl group.
Uniqueness
Methyl(nonyl)carbamyl chloride is unique due to the presence of the nonyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, or phenyl counterparts. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
142668-58-4 |
---|---|
Molecular Formula |
C11H22ClNO |
Molecular Weight |
219.75 g/mol |
IUPAC Name |
N-methyl-N-nonylcarbamoyl chloride |
InChI |
InChI=1S/C11H22ClNO/c1-3-4-5-6-7-8-9-10-13(2)11(12)14/h3-10H2,1-2H3 |
InChI Key |
OHSABHISXAEUGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.